molecular formula C20H27NO7 B6348472 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-95-0

8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Numéro de catalogue: B6348472
Numéro CAS: 1326808-95-0
Poids moléculaire: 393.4 g/mol
Clé InChI: DAIRJPLXQDCRHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1-oxa-4-azaspiro[4.5]decane core with a methyl group at position 8, a 3,4,5-trimethoxybenzoyl moiety at position 4, and a carboxylic acid at position 2. Its molecular weight is 393.44 g/mol, with a purity of 95% (CAS: 1326808-95-0) .

Propriétés

IUPAC Name

8-methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO7/c1-12-5-7-20(8-6-12)21(14(11-28-20)19(23)24)18(22)13-9-15(25-2)17(27-4)16(10-13)26-3/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIRJPLXQDCRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326808-95-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of an oxaspiro ring and a carboxylic acid functional group. Its molecular formula is C20H27NO7C_{20}H_{27}NO_{7} with a molecular weight of approximately 395 g/mol. The structural uniqueness contributes to its reactivity and interaction with biological targets.

Biological Activity

1. Anticancer Properties:
Research indicates that compounds with similar structural motifs to 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit significant anticancer properties. Studies have shown that it may inhibit tubulin polymerization, a critical process in cell division, thus potentially leading to cancer cell apoptosis. For instance, related compounds have been effective in targeting cancer cells while sparing normal cells, indicating selective toxicity .

2. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

3. Mechanism of Action:
The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: It may act as an inhibitor by binding to specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation: Interaction with cellular receptors can lead to downstream effects that alter cellular responses .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of spirocyclic compounds, 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated moderate activity against Gram-positive bacteria and fungi, warranting further studies to optimize its structure for enhanced potency .

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaNotable FeaturesBiological Activity
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid1326808-95-0C20H27N O7Spirocyclic structureAnticancer, Antimicrobial
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid1326809-52-2C18H23NO4Similar spirocyclic structureAnticancer
8-Methyl-1,3-dioxo-spiro[4.5]decane derivativesVariousVariesVarious functional groupsPotentially diverse biological activities

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its unique structure allows researchers to explore various modifications that may enhance biological activity or reduce toxicity.

Antimicrobial Activity

Research has shown that compounds similar to 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit significant antimicrobial properties. In particular, studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of spirocyclic compounds against multidrug-resistant strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 0.25 μg/mL against S. aureus, suggesting strong antibacterial potential.

Anticancer Properties

The compound has been investigated for its anticancer activities, with preliminary studies suggesting it may induce apoptosis in cancer cells through specific molecular interactions.

Case Study: Mechanism of Action

A study focused on the mechanism of action revealed that the compound interacts with cellular pathways involved in cell proliferation and survival, leading to the inhibition of tumor growth in vitro.

Biological Pathway Investigation

This compound serves as a probe for investigating biological pathways and interactions, providing insights into drug development processes. Its interactions with specific molecular targets can lead to various therapeutic effects depending on the target receptor or enzyme.

The synthesis of 8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps starting from readily available precursors. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and oxidation reactions under controlled conditions.

Synthetic Routes

  • Cyclization Reactions : These reactions are crucial for forming the spirocyclic structure.
  • Nucleophilic Substitutions : Used to introduce functional groups that enhance biological activity.
  • Oxidation Reactions : These reactions can modify existing functional groups to improve efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • Substituent : 4-nitrobenzoyl (electron-withdrawing nitro group).
  • Nitro groups often influence cytotoxicity and metabolic stability .
  • Molecular Weight: Not specified, but likely lower than the trimethoxy analog due to fewer methoxy groups.
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Substituent : 4-chlorobenzoyl (halogenated group).
  • Impact : Chlorine enhances lipophilicity and may improve membrane permeability. Molecular weight is 337.80 g/mol, significantly lower than the trimethoxy variant .
(3S)-4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylate
  • Stereochemistry : (3S) configuration.
  • Impact : Stereospecific interactions could enhance binding affinity in chiral environments, such as enzyme active sites .

Alkyl Group Variations on the Spirocyclic Core

8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Substituent : tert-butyl group at position 8 (bulky alkyl).
  • Impact : Increased steric hindrance may reduce metabolic degradation but lower solubility. This compound is discontinued, suggesting inferior properties compared to the methyl analog .
8-tert-Butyl-4-[2-(4-chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Substituent : 2-(4-chlorophenyl)acetyl (acetyl linker with chloroaryl).

Functional Group Modifications

1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid (N-CBz protected)
  • Modification : Carboxybenzyl (CBz) protecting group on the carboxylic acid.
  • Impact : Enhanced stability during synthesis but reduced bioavailability. Used in deodorant compositions for malodour suppression .
4-[(Benzyloxy)carbonyl]-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Core Modification : 1,8-dioxa (two oxygen atoms) instead of 1-oxa.
  • Impact : Altered electronic properties and hydrogen-bonding capacity. Molecular weight: 321.33 g/mol .

Physicochemical and Commercial Comparison

Compound Name Molecular Weight (g/mol) Substituent Purity Availability
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-...-3-carboxylic acid 393.44 3,4,5-trimethoxybenzoyl 95% Available
4-(4-Chlorobenzoyl)-8-methyl-...-3-carboxylic acid 337.80 4-chlorobenzoyl Not specified Available
8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-...-3-carboxylic acid ~421 (estimated) tert-butyl Discontinued Discontinued
8-Methyl-4-(4-nitrobenzoyl)-...-3-carboxylic acid Not specified 4-nitrobenzoyl 97% Available

Méthodes De Préparation

Construction of the 1-Oxa-4-Azaspiro[4.5]Decane Core

The spirocyclic framework is synthesized via a Mitsunobu reaction or acid-catalyzed cyclization , as outlined in US Patent 5,118,687. A representative procedure involves:

  • Starting material : 8-Methyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (prepared from glutaric anhydride and methylamine).

  • Cyclization :

    • React with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C.

    • Yield: 68–72% after column chromatography.

Critical parameters :

  • Temperature control to minimize epimerization.

  • Use of anhydrous solvents to prevent hydrolysis.

StepReagents/ConditionsTime (h)Yield (%)Purity (%)
1DEAD, PPh₃, THF, 0°C246895
2Column chromatography (SiO₂, EtOAc/Hexane)99

Introduction of the 3,4,5-Trimethoxybenzoyl Group

The benzoyl moiety is installed via Friedel-Crafts acylation or Schotten-Baumann reaction :

  • Friedel-Crafts method :

    • React spirocyclic intermediate with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.

    • Conditions: 25°C, 12 h, nitrogen atmosphere.

    • Yield: 58%.

  • Schotten-Baumann alternative :

    • Combine spirocyclic amine with 3,4,5-trimethoxybenzoyl chloride in aqueous NaOH/ether.

    • Advantages: Mild conditions, reduced side products.

    • Yield: 63%.

Comparative data :

MethodCatalystSolventTemp (°C)Yield (%)
Friedel-CraftsAlCl₃DCM2558
Schotten-BaumannNaOHH₂O/Et₂O0–563

Optimization of Reaction Conditions

Catalyst Screening for Acylation

Trials with Lewis acids (BF₃·Et₂O, FeCl₃) and Brønsted acids (H₂SO₄) revealed AlCl₃ as optimal for Friedel-Crafts acylation:

CatalystConversion (%)Selectivity (%)
AlCl₃9285
BF₃·Et₂O7872
H₂SO₄6558

Solvent Effects on Cyclization

Polar aprotic solvents (THF, DMF) improved spirocycle yields compared to nonpolar solvents:

SolventDielectric Constant (ε)Yield (%)
THF7.672
DMF36.768
Toluene2.441

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Silica gel column with gradient elution (hexane → ethyl acetate).

  • Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.98 (s, 2H, aromatic), 4.21 (m, 1H, spiro-H), 3.89 (s, 9H, OCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrated enhanced efficiency using microreactors:

  • Residence time : 8 min vs. 24 h in batch.

  • Yield improvement : 78% (flow) vs. 68% (batch).

Waste Reduction Strategies

  • Solvent recovery : >90% THF reclaimed via distillation.

  • Catalyst recycling : AlCl₃ reused 3× with <5% activity loss.

Q & A

Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?

  • Methodological Answer : Challenges include:
  • Twinned crystals : Use SHELXD for structure solution and TWINLAW for matrix refinement.
  • Disordered solvent : Apply SQUEEZE (PLATON) to model electron density in solvent channels.
  • Polymorph stability : Differential Scanning Calorimetry (DSC) to rank forms by melting entropy (ΔS) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.